2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide
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Overview
Description
2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with benzamido and benzo[d][1,3]dioxole groups, which contribute to its distinct chemical behavior and biological activity.
Mechanism of Action
Target of Action
The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is primarily targeted towards cancer cells, including HeLa, A549, and MCF-7 cell lines . These cell lines are commonly used in cancer research and represent cervical, lung, and breast cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been shown to induce apoptosis, a form of programmed cell death, and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This means that the compound interferes with the cell cycle, preventing the cells from dividing and proliferating.
Biochemical Pathways
The arrest of the cell cycle in the S-phase and G2/M-phase also indicates an impact on DNA replication and mitosis .
Result of Action
The primary result of the compound’s action is the inhibition of growth in cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This indicates that the compound is effective at relatively low concentrations.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have potent growth inhibition properties against certain human cancer cell lines . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preliminary studies suggest that it could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the benzamido and benzo[d][1,3]dioxole groups through various coupling reactions. Key steps may include:
Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Benzamido Group: This step often involves amide bond formation using reagents such as benzoyl chloride and amines.
Attachment of the Benzo[d][1,3]dioxole Group: This can be done through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group would produce the corresponding amine.
Scientific Research Applications
2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole group and have shown antitumor activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[d][1,3]dioxole moiety and have applications in organic synthesis and pharmaceuticals.
Uniqueness
2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene core, combined with benzamido and benzo[d][1,3]dioxole groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYLOYMGFEOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.